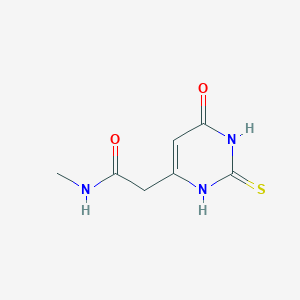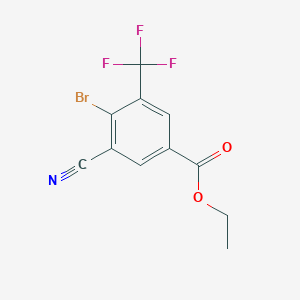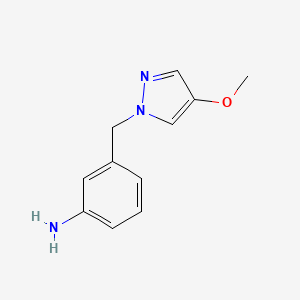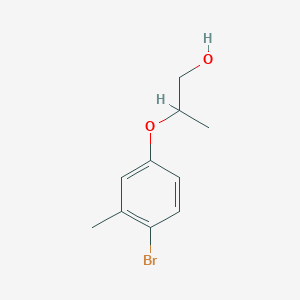![molecular formula C17H25BO4 B1415817 4,4,5,5-四甲基-2-{4-[(氧杂环丙-3-基)甲氧基]苯基}-1,3,2-二氧杂硼环 CAS No. 2246431-12-7](/img/structure/B1415817.png)
4,4,5,5-四甲基-2-{4-[(氧杂环丙-3-基)甲氧基]苯基}-1,3,2-二氧杂硼环
描述
“4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1857371-54-0 . It has a molecular weight of 274.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3 . This code provides a detailed description of the molecule’s structure.
科学研究应用
合成和结构分析
- 该化合物已通过烯丙基苯基砜的铑催化氢硼化合成,其特征在于单晶 X 射线衍射,没有与路易斯酸性硼原子发生显着的分子内或分子间相互作用 (Coombs 等人,2006)。
聚合和纳米颗粒形成
- 用于铃木-宫浦链增长聚合以生产杂双取代聚芴,从而产生具有亮荧光发射的稳定纳米颗粒,这对于材料科学和纳米技术应用非常重要 (Fischer 等人,2013)。
化学修饰和蛋白酶抑制
- 改性以产生 2-巯基和 2-哌嗪-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼环,并测量它们对丝氨酸蛋白酶(如凝血酶)的抑制活性,表明潜在的生物医学应用 (Spencer 等人,2002)。
分子结构和 DFT 研究
- 衍生物的分子结构通过各种光谱方法得到证实,并通过密度泛函理论 (DFT) 进一步研究,提供了对材料科学中物理化学性质和潜在应用的见解 (Huang 等人,2021)。
用于 H2O2 检测的荧光探针
- 已经合成了 4-PYB 等衍生物,用于在活细胞中灵敏和选择性地检测过氧化氢 (H2O2),表明它们在生物和化学传感应用中的用途 (Nie 等人,2020)。
安全和危害
作用机制
Target of Action
Similar compounds are known to be used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of alkylbenzenes, the compound acts as a borylating agent, adding a boron atom to the benzylic C-H bond .
Biochemical Pathways
The compound is involved in the borylation of alkylbenzenes, which is a key step in many synthetic organic chemistry reactions . The borylated products can be further reacted with other compounds to form a variety of complex organic molecules.
Pharmacokinetics
The compound’s molecular weight is 27417 , which could influence its absorption and distribution in the body
Result of Action
The result of the compound’s action is the formation of borylated alkylbenzenes . These borylated products can be used as intermediates in the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reaction typically requires the presence of a palladium catalyst . Additionally, the compound may be sensitive to moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated condition .
生化分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition studies, where the compound can act as a competitive inhibitor by binding to the active site of enzymes. Additionally, it has been used in the development of enzyme-linked assays and as a probe for studying protein-ligand interactions .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, it can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. In in vitro studies, the effects of the compound on cellular function can change over time, with initial effects being more pronounced and diminishing as the compound degrades. In in vivo studies, long-term exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology. As the dosage increases, the compound can exert more significant effects, including enzyme inhibition, changes in gene expression, and alterations in metabolic pathways. High doses of the compound can lead to toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity. These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate metabolic enzymes, leading to changes in the flow of metabolites through specific pathways. For example, it can inhibit glycolytic enzymes, reducing the production of ATP and other glycolytic intermediates. Alternatively, it can activate enzymes involved in anabolic pathways, promoting the synthesis of biomolecules such as nucleotides and amino acids .
Transport and Distribution
The transport and distribution of 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound within specific tissues and organs can influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular proteins and other biomolecules. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins and enzymes in each compartment. For example, localization to the nucleus can enable the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-5-7-15(8-6-14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQQMUKTKQDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)




![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)
![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)
![4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B1415751.png)


![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)
![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)
